N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core functionalized with an imidazo[1,2-a]pyridine moiety via a thioether linkage and a cyclopentanecarboxamide group substituted with a thiophene ring. This structure combines multiple pharmacophores:
- The 1,3,4-thiadiazole ring is known for its electron-deficient nature, enabling π-π stacking interactions with biological targets .
Properties
IUPAC Name |
N-[5-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS3/c26-17(20(8-2-3-9-20)15-6-5-11-27-15)22-18-23-24-19(29-18)28-13-14-12-25-10-4-1-7-16(25)21-14/h1,4-7,10-12H,2-3,8-9,13H2,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLISKPIVHPMOQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3=NN=C(S3)SCC4=CN5C=CC=CC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. The process may start with the preparation of the imidazo[1,2-a]pyridine and thiadiazole intermediates, followed by their coupling through thioether linkages. The final step often involves the formation of the cyclopentanecarboxamide moiety under specific reaction conditions such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production methods for such complex compounds usually involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiol and thiadiazole groups can be oxidized under appropriate conditions.
Reduction: The compound can be reduced at specific sites, such as the imidazo[1,2-a]pyridine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
This compound exhibits various biological activities, primarily due to its unique structural features. The imidazo[1,2-a]pyridine and thiadiazole moieties contribute to its potential as an enzyme inhibitor and receptor modulator.
Anticancer Properties
Research indicates that derivatives of compounds containing imidazo[1,2-a]pyridine and thiadiazole structures show promising anticancer activities. For instance, related compounds have demonstrated significant antiproliferative effects against various cancer cell lines, including pancreatic ductal adenocarcinoma cells (SUIT-2 and Capan-1) with IC50 values in the low micromolar range .
Synthetic Routes
The synthesis of this compound typically involves several steps starting from readily available precursors. A common synthetic route includes the formation of the thiadiazole ring followed by coupling reactions to introduce the imidazo and cyclopentane moieties. Detailed methodologies can be found in specialized chemical literature.
Future Research Directions
Further studies are necessary to explore the full therapeutic potential of this compound. Areas of interest include:
- In vivo efficacy studies : Evaluating the compound's effectiveness in animal models.
- Mechanistic studies : Understanding the precise biochemical pathways affected by this compound.
- Structure-activity relationship (SAR) studies : Identifying which structural modifications enhance biological activity.
Mechanism of Action
The mechanism of action of N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The target compound is compared below with structurally related 1,3,4-thiadiazole derivatives, focusing on substituent effects and biological activity:
*Hypothetical data based on structural analogy to imidazo[1,2-a]pyridine-containing inhibitors.
†Estimated yield based on similar synthetic routes .
Key Findings:
Bioactivity :
- The imidazo[1,2-a]pyridine substituent in the target compound likely enhances acetylcholinesterase (AChE) inhibition compared to piperidinyl or benzyl groups, as observed in analogous studies where aromatic heterocycles improve π-π stacking with the enzyme’s active site .
- The thiophene moiety may increase membrane permeability compared to benzamide derivatives, aligning with its higher LogP value.
Synthetic Complexity :
- Introducing the imidazo[1,2-a]pyridine group requires additional steps for heterocycle formation, reducing yield (65% vs. 72% for Compound 7a) .
Metabolic Stability :
- The cyclopentane ring in the target compound may confer resistance to oxidative metabolism compared to linear alkyl chains in piperidinyl derivatives.
Biological Activity
N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a unique combination of heterocyclic structures, including an imidazo[1,2-a]pyridine moiety and a thiadiazole ring. These structural characteristics contribute to its reactivity and biological activity. The molecular formula highlights the presence of multiple functional groups that enhance its versatility in various biological contexts.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that derivatives of imidazo[1,2-a]pyridine and thiadiazole possess significant antiproliferative properties against various cancer cell lines. For instance, compounds with similar scaffolds have demonstrated IC50 values in the submicromolar range against murine leukemia and human carcinoma cells .
- Antibacterial Properties : The compound has been investigated for its antibacterial activity against both Gram-positive and Gram-negative bacteria. Similar compounds have shown effectiveness comparable to standard antibiotics such as ampicillin and ciprofloxacin .
- Anti-inflammatory Effects : The imidazo[1,2-a]pyridine derivatives are noted for their anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation .
The mechanisms through which this compound exerts its biological effects are still under investigation. Key areas of focus include:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, modulating pathways involved in cancer cell proliferation and survival .
- Receptor Modulation : It has potential interactions with various receptors, which could influence cellular signaling pathways relevant to cancer and inflammation .
Research Findings and Case Studies
Several studies have focused on the biological activity of related compounds, providing insights into the potential applications of this compound:
| Study | Findings | IC50 Values |
|---|---|---|
| Romagnoli et al. (2020) | Investigated antiproliferative activity against murine leukemia (L1210) and human cervical carcinoma (HeLa). | Submicromolar range |
| Patel et al. (2020) | Reported significant inhibitory activity against transforming growth factor-beta type I receptor. | 1.2 nM |
| Abdel-Mohsen et al. (2020) | Evaluated anticancer activity across multiple cell lines; showed promising results for several derivatives. | 0.86 μM |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for constructing the 1,3,4-thiadiazole core in this compound?
- Methodology : The 1,3,4-thiadiazole ring can be synthesized via cyclization of thiosemicarbazides using H2SO4 or POCl3 as dehydrating agents. For example, coupling 5-(thiophen-2-yl)cyclopentanecarboxylic acid with a thiadiazole precursor via a carbodiimide-mediated amidation (e.g., EDC/HOBt) ensures regioselectivity . Key intermediates like 5-mercapto-1,3,4-thiadiazole derivatives can be alkylated with imidazo[1,2-a]pyridine-containing electrophiles under basic conditions (K2CO3 in DMF, 24–48 hours) .
Q. How should researchers validate the structural integrity of this compound after synthesis?
- Methodology : Use a combination of:
- 1H/13C NMR : Confirm the presence of thiophene protons (δ 6.8–7.5 ppm) and imidazo[1,2-a]pyridine signals (δ 7.2–8.3 ppm).
- HRMS : Verify molecular ion peaks with <2 ppm error.
- Single-crystal X-ray diffraction : Resolve ambiguities in stereochemistry or regiochemistry, particularly for the cyclopentane carboxamide moiety .
Q. What in vitro assays are critical for preliminary evaluation of antimicrobial activity?
- Methodology :
- MIC (Minimum Inhibitory Concentration) assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
- Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects.
- pH-dependent activity : Frija et al. (2019) demonstrated that thiadiazole derivatives exhibit pH-sensitive antimicrobial profiles, requiring testing at physiological (pH 7.4) and acidic (pH 5.5) conditions .
Advanced Research Questions
Q. How can researchers address contradictory bioactivity data between in vitro and in vivo models?
- Methodology :
- Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (liver microsomes) to identify bioavailability issues.
- Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to compare target engagement in cell lines vs. animal tissues.
- Dose-response recalibration : Adjust dosing regimens based on allometric scaling (e.g., from mice to humans) .
Q. What strategies optimize selectivity for cancer cells over normal cells?
- Methodology :
- Kinase profiling : Screen against a panel of 100+ kinases to identify off-target effects.
- Apoptosis assays : Compare caspase-3/7 activation in cancer (e.g., MCF-7) vs. non-cancerous (e.g., HEK293) cells.
- Computational docking : Use AutoDock Vina to model interactions with oncogenic targets (e.g., EGFR, BRAF) and refine substituents to enhance binding specificity .
Q. How can the thiophene and imidazo[1,2-a]pyridine moieties be modified to improve metabolic stability?
- Methodology :
- Isosteric replacement : Substitute thiophene with furan or imidazo[1,2-a]pyridine with indolizine to reduce CYP450-mediated oxidation.
- Deuterium incorporation : Replace labile C-H bonds in the cyclopentane ring with C-D bonds to slow metabolism.
- Prodrug design : Introduce ester or phosphate groups at the carboxamide nitrogen to enhance solubility and delay hydrolysis .
Q. What analytical approaches resolve discrepancies in SAR (Structure-Activity Relationship) studies?
- Methodology :
- Free-Wilson analysis : Quantify contributions of substituents (e.g., thiophene vs. imidazo[1,2-a]pyridine) to bioactivity.
- 3D-QSAR : Use CoMFA (Comparative Molecular Field Analysis) to map electrostatic/hydrophobic requirements for antitumor activity.
- Synergistic studies : Test combinations with standard chemotherapeutics (e.g., doxorubicin) to identify additive or antagonistic effects .
Methodological Notes
- Data Contradiction Analysis : Cross-validate results using orthogonal assays (e.g., ATP-based viability vs. resazurin reduction assays) to rule out false positives/negatives .
- Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize reaction conditions (temperature, solvent, catalyst) for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
